![molecular formula C26H20O9 B2445498 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate CAS No. 859660-71-2](/img/structure/B2445498.png)
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate” is an organic compound . It is widely used in organic synthesis reactions, often as an intermediate . It can be used to synthesize compounds with a benzo[d][1,3]dioxole structure, which are easy to undergo substitution reactions and catalytic reactions .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity . By slightly modifying the total synthetic route and strategically combining it with an aza-Michael addition, Bischler–Napieralski reaction, and N-arylation, this methodology was also applied to the total syntheses of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines .Chemical Reactions Analysis
The compound is involved in several chemical reactions, including Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Physical And Chemical Properties Analysis
The compound is a solid with a color that is either colorless or light yellow . Its chemical formula is C10H8O4, and its molecular weight is 192.17 g/mol .Scientific Research Applications
Synthesis and Structural Analysis
The compound (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate belongs to a class of compounds that have been a subject of synthesis and structural analysis in various studies. For instance, Gabriele et al. (2006) explored a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives. This involved a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. The reaction displayed significant stereoselectivity, with the Z isomers being formed preferentially or exclusively, and the stereochemistry around the double bond was confirmed through X-ray diffraction analysis Gabriele et al., 2006.
Oxidative Coupling and Dimerization
Sako et al. (2004) described an oxidative coupling method leading to the synthesis of (E)-dehydrodimers of certain stilbenes. This process involves the treatment of 5-[2-(4-hydroxyphenyl)vinyl]benzene-1,3-diol (resveratrol) with silver(I) acetate in dry MeOH, resulting in the isolation of its (E)-dehydrodimer, a compound with similar structural motifs to the compound . This method also proved applicable to the oxidative dimerization of other 4-hydroxystilbenes, yielding corresponding 2,3-dihydrobenzofurans with various biological activities Sako et al., 2004.
Crystallography and Electronic Structure
Aydın et al. (2017) investigated the crystal and electronic structure of a related compound, N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine. The study revealed that the dihydro-1,3-benzoxazole ring systems in the molecule were almost planar and formed a significant dihedral angle with each other. The crystal structure featured intermolecular hydrogen bonds forming zigzag chains along the c-axis, C—H...π interactions, and π-π stacking interactions, offering insights into the structural characteristics of similar compounds Aydın et al., 2017.
Synthesis of Heterocyclic Compounds
Abdelhamid et al. (2008) focused on the synthesis of heterocyclic compounds containing the benzoxazole moiety, which is structurally related to the compound . The synthesis involved the reaction of 2-benzoxazol-2-yl-2(4-oxo-3-phenylthiadiazolidin-2-ylidene)-ethanenitrile with various halo ketones and hydrazonoyl halides. The newly synthesized compounds were expected to possess biological activity, highlighting the potential pharmaceutical relevance of this class of compounds Abdelhamid et al., 2008.
Future Directions
The compound has potential applications in various fields, including drug synthesis, fragrances, and coatings . Its synthesis represents the first unification of synthetic routes for the total synthesis of benzo[d][1,3]dioxole-type aporphines, coptisines, and dibenzopyrrocolines , indicating its significance in organic chemistry.
properties
IUPAC Name |
[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O9/c1-29-22-10-15(11-23(30-2)25(22)31-3)26(28)34-16-5-6-17-19(12-16)35-21(24(17)27)9-14-4-7-18-20(8-14)33-13-32-18/h4-12H,13H2,1-3H3/b21-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMVXOGRLTUGED-NKVSQWTQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.